

## Application Notes and Protocols for Calcium Imaging Assays Utilizing TC-I 2014

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Compound of Interest		
Compound Name:	TC-I 2014	
Cat. No.:	B15618205	Get Quote

#### Introduction

**TC-I 2014** is a potent and orally active antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a well-known cold and menthol sensor.[1] Dysregulation of TRPM8 channel activity has been implicated in various physiological and pathological processes, including neuropathic pain and inflammation. Calcium imaging assays serve as a powerful tool to investigate the function of ion channels like TRPM8, as the influx of calcium ions (Ca<sup>2+</sup>) upon channel activation leads to a measurable increase in intracellular calcium concentration. This document provides detailed application notes and protocols for utilizing **TC-I 2014** in calcium imaging assays to characterize its inhibitory effects on TRPM8 channel activity. These protocols are intended for researchers, scientists, and drug development professionals.

### **Principle of the Assay**

The assay is based on the use of a fluorescent calcium indicator to monitor changes in intracellular  $Ca^{2+}$  levels in cells expressing the TRPM8 channel. Activation of TRPM8 channels by a specific agonist (e.g., menthol or icilin) leads to an influx of  $Ca^{2+}$ , resulting in an increase in the fluorescence intensity of the calcium indicator. The inhibitory effect of **TC-I 2014** is quantified by its ability to reduce or block the agonist-induced increase in intracellular  $Ca^{2+}$ .

#### **Key Reagents and Materials**



Reagent/Material	Supplier	Catalog No.
TC-I 2014	TargetMol	T5635
HEK293 cells stably expressing human TRPM8	(Example) ATCC	CRL-XXXX
Fluo-4 AM	(Example) Thermo Fisher Scientific	F14201
Pluronic F-127	(Example) Thermo Fisher Scientific	P3000MP
Menthol	(Example) Sigma-Aldrich	M2772
Icilin	(Example) Tocris Bioscience	1134
HBSS (Hank's Balanced Salt Solution)	(Example) Gibco	14025092
DMSO (Dimethyl sulfoxide)	(Example) Sigma-Aldrich	D8418
96-well black, clear-bottom plates	(Example) Corning	3603

# **Experimental Protocols Cell Culture and Plating**

- Culture HEK293 cells stably expressing human TRPM8 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillinstreptomycin, and a selection antibiotic (e.g., G418, 500 µg/mL).
- Incubate the cells at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- For the assay, harvest the cells using trypsin-EDTA and seed them into 96-well black, clearbottom plates at a density of 50,000 cells per well.
- Allow the cells to adhere and grow for 24-48 hours to form a confluent monolayer.

#### **Preparation of Reagents**



- TC-I 2014 Stock Solution: Prepare a 10 mM stock solution of TC-I 2014 in DMSO.
- Agonist Stock Solutions: Prepare 100 mM stock solutions of menthol and icilin in DMSO.
- Fluo-4 AM Loading Buffer: Prepare a 2X working solution containing 10 μM Fluo-4 AM and 0.04% Pluronic F-127 in HBSS.

#### **Calcium Indicator Loading**

- Aspirate the culture medium from the 96-well plate.
- Wash the cells once with 100 μL of HBSS per well.
- Add 50 μL of the 2X Fluo-4 AM loading buffer to each well.
- Incubate the plate at 37°C for 60 minutes in the dark.
- After incubation, wash the cells twice with 100 μL of HBSS per well to remove excess dye.
- Add 100 μL of HBSS to each well.

#### **Calcium Imaging Assay**

- Place the 96-well plate into a fluorescence plate reader equipped with an automated liquid handling system.
- Set the excitation wavelength to 488 nm and the emission wavelength to 520 nm.
- Record a baseline fluorescence reading for 10-20 seconds.
- Add varying concentrations of TC-I 2014 (or vehicle control) to the wells and incubate for 10-15 minutes.
- Following incubation with the antagonist, add the TRPM8 agonist (e.g., menthol or icilin) to the wells.
- Continuously record the fluorescence intensity for 2-5 minutes to measure the change in intracellular calcium concentration.



## **Data Analysis and Presentation**

The change in fluorescence is typically expressed as the ratio of fluorescence after agonist addition (F) to the baseline fluorescence before agonist addition (F<sub>0</sub>), i.e.,  $\Delta F/F_0 = (F - F_0) / F_0$ . The inhibitory effect of **TC-I 2014** can be determined by comparing the peak  $\Delta F/F_0$  in the presence of the compound to the peak  $\Delta F/F_0$  in the vehicle control. The IC<sub>50</sub> value, which is the concentration of the antagonist that causes 50% inhibition of the agonist response, can be calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

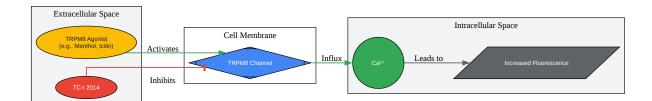
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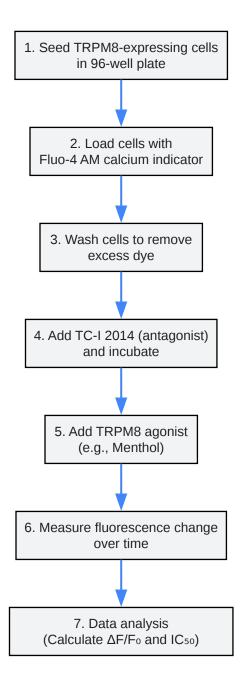
Parameter	Value	Species
TC-I 2014 IC <sub>50</sub> (Icilin-induced TRPM8 currents)	1 nM	Human
TC-I 2014 IC <sub>50</sub> (Cold-induced TRPM8 currents)	0.413 nM	Canine
TC-I 2014 Oral Administration (in vivo)	10 mg/kg	Not Specified
TC-I 2014 Solubility in DMSO	225 mg/mL (481.38 mM)	N/A

Note: The IC<sub>50</sub> values are based on electrophysiology data and can be correlated with calcium imaging results.[1]

#### **Visualizations**









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#### References

- 1. TC-I 2014 | TRP/TRPV Channel | TargetMol [targetmol.com]
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